Calcium 2,2'-dithiobishexanoate
Description
Calcium 2,2'-dithiobishexanoate (CAS: 65644-56-6; EC: 265-849-3) is a calcium salt derived from the dithiobishexanoic acid backbone, characterized by a disulfide (S-S) linkage bridging two hexanoate chains. Its registration date under regulatory frameworks is 31 May 2018 . The compound’s structure imparts unique redox-active properties due to the sulfur-sulfur bond, distinguishing it from conventional carboxylate-based calcium salts.
Properties
CAS No. |
22414-93-3 |
|---|---|
Molecular Formula |
C12H20CaO4S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
calcium;2-(1-carboxylatopentyldisulfanyl)hexanoate |
InChI |
InChI=1S/C12H22O4S2.Ca/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI Key |
JMZNGIWKVGFPQW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Ca+2] |
Related CAS |
22414-91-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium 2,2’-dithiobishexanoate typically involves the reaction of 2,2’-dithiobishexanoic acid with a calcium source such as calcium hydroxide or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of calcium 2,2’-dithiobishexanoate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize costs. Purification steps such as filtration, crystallization, and drying are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Calcium 2,2’-dithiobishexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of calcium 2,2’-dithiobishexanoate involves its interaction with molecular targets such as enzymes and cellular components. The disulfide bond in the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to modulation of enzyme activities, gene expression, and cellular responses to oxidative stress .
Comparison with Similar Compounds
Key Observations:
Disulfide vs. Ether/Oxygen Linkages: The S-S bond in this compound confers redox reactivity, making it prone to oxidation or reduction under ambient conditions. This contrasts with the oxygen-based linkages in Calcium 2,2'-[ethylenebis(oxy)]bisacetate, which enhance hydrophilicity and stability . Calcium 2-(4-chloro-2-methylphenoxy)propionate contains a chlorinated aromatic ring, likely increasing lipophilicity and persistence in organic environments compared to the aliphatic dithiobishexanoate .
Solubility and Polarity: Calcium gluconate (water-soluble due to multiple hydroxyl groups) is widely used in medical applications for calcium supplementation . In contrast, the disulfide and chlorophenoxy groups in this compound and its analogs may reduce aqueous solubility, favoring non-polar solvents or matrices .
Thermal and Chemical Stability: Ethylene glycol-bridged compounds (e.g., Calcium 2,2'-[ethylenebis(oxy)]bisacetate) exhibit higher thermal stability due to flexible oxygen linkages, whereas the S-S bond in this compound may decompose at elevated temperatures, releasing volatile sulfur compounds .
Functional and Application-Based Comparisons
Chelation and Metal Binding
- This compound: The thiol groups in its reduced form (post S-S cleavage) could act as metal chelators, similar to dithiocarbamates used in heavy metal sequestration.
- Calcium gluconate : Primarily binds calcium ions in biological systems, mitigating hypocalcemia .
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